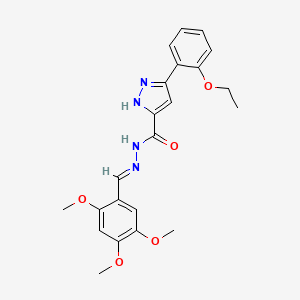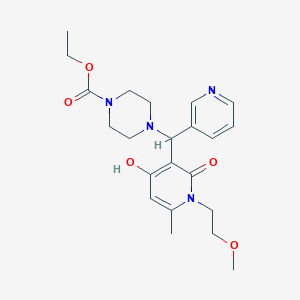![molecular formula C24H24N4O3S2 B2665105 N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-31-1](/img/structure/B2665105.png)
N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic and Antimuscarinic Activities
Research into the synthesis and evaluation of pyrimidine compounds, including derivatives similar to N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, has shown that these compounds possess inhibitory properties against histamine (H1) receptors and exhibit specific antimuscarinic effects. This highlights their potential use in the development of treatments for conditions mediated by these receptors (Maggiali et al., 1988).
Computational QSAR Analysis in Toxicological Evaluation
The use of computational quantitative structure-activity relationship (QSAR) analysis on pyrimidine derivatives has provided insights into their cytotoxicity, facilitating the design of future compounds with lower toxicity and higher activity against specific targets such as tuberculosis. This approach aids in understanding the structural features contributing to the pharmacological profile of these compounds (Coleman et al., 2003).
Synthesis of Antimicrobial Agents
The chemical modification of sulfazecin to produce derivatives, including those related to this compound, has shown enhanced antimicrobial activities against gram-negative bacteria. This underscores the potential of these compounds in developing new antimicrobial agents (Kishimoto et al., 1984).
Investigation of Binding with Bovine Serum Albumin
Studies on the interactions between pyrimidine derivatives and bovine serum albumin (BSA) can provide important information on the bioavailability and pharmacokinetics of these compounds. The investigation into the fluorescence binding of certain p-hydroxycinnamic acid derivatives to BSA highlights the relevance of such studies in drug development processes (Meng et al., 2012).
Design and Synthesis for In Vitro Activities
The rational design and synthesis of pyrimidinylbenzoates as inhibitors of acetohydroxyacid synthase (AHAS) integrate molecular docking and density functional theory (DFT) calculations. This approach facilitates the identification of bioactive conformations and enhances the understanding of the binding modes of herbicidal agents, demonstrating the application of these compounds in agricultural sciences (He et al., 2007).
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-27(2)18-9-7-17(8-10-18)25-21(29)15-33-24-26-20-11-12-32-22(20)23(30)28(24)14-16-5-4-6-19(13-16)31-3/h4-13H,14-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNONQKATUYAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)

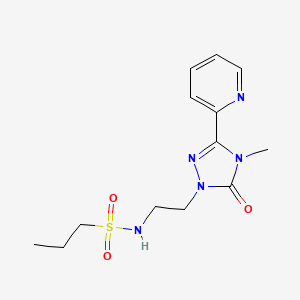



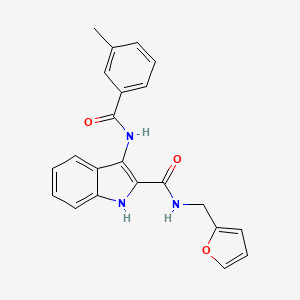
![Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate](/img/structure/B2665036.png)
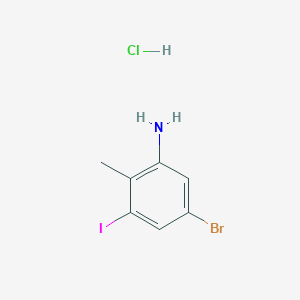
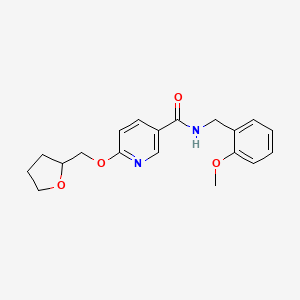

![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B2665043.png)
